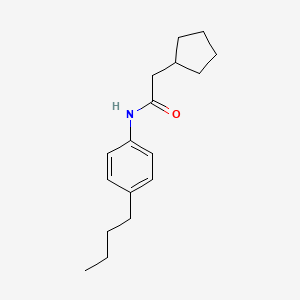

N-(4-butylphenyl)-2-cyclopentylacetamide

Beschreibung

Eigenschaften

Molekularformel |

C17H25NO |

|---|---|

Molekulargewicht |

259.4 g/mol |

IUPAC-Name |

N-(4-butylphenyl)-2-cyclopentylacetamide |

InChI |

InChI=1S/C17H25NO/c1-2-3-6-14-9-11-16(12-10-14)18-17(19)13-15-7-4-5-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19) |

InChI-Schlüssel |

CQBVSKYWRYSLHE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Yield and Characterization

-

Spectroscopic Data :

Carbodiimide-Mediated Coupling of Cyclopentylacetic Acid and 4-Butylphenylamine

For laboratories avoiding acid chlorides, carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between cyclopentylacetic acid and 4-butylphenylamine.

Protocol and Parameters

-

Reagents : Cyclopentylacetic acid, 4-butylphenylamine, DCC, 4-dimethylaminopyridine (DMAP).

-

Steps :

Performance Metrics

-

Advantages : Avoids handling corrosive acid chlorides.

-

Limitations : Requires stoichiometric carbodiimide, generating byproducts that complicate purification.

Industrial-Scale Synthesis via Continuous Flow Reactors

Large-scale production employs continuous flow chemistry to enhance efficiency and safety. Key steps include:

Process Design

Outcomes

-

Throughput : 5 kg/hour with >95% conversion.

-

Purification : In-line liquid-liquid extraction and crystallization.

Alternative Methods and Comparative Analysis

Schotten-Baumann Reaction

Enzymatic Catalysis

Microwave-Assisted Synthesis

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acylation | 82–89 | >97 | Moderate | High |

| Carbodiimide Coupling | 75–80 | 95 | Low | Moderate |

| Continuous Flow | >95 | 99 | High | High |

| Schotten-Baumann | 70–75 | 90 | Moderate | Low |

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Butylphenyl)-2-Cyclopentylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.

Substitution: Der aromatische Ring in der Verbindung kann elektrophile Substitutionsreaktionen eingehen, wie Nitrierung oder Halogenierung, mit Reagenzien wie Salpetersäure oder Halogenen in Gegenwart eines Katalysators.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium, Chromtrioxid in Essigsäure.

Reduktion: Lithiumaluminiumhydrid in Ether, Natriumborhydrid in Methanol.

Substitution: Salpetersäure zur Nitrierung, Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators zur Halogenierung.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von Nitro- oder halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-Butylphenyl)-2-Cyclopentylacetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Beispielsweise könnte es die Aktivität bestimmter Enzyme hemmen, die an entzündlichen Signalwegen beteiligt sind, was zu einer reduzierten Entzündung führt. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of N-(4-butylphenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Core Substituent Variations

A comparison of substituents on the acetamide backbone reveals distinct physicochemical and synthetic differences:

Key Observations :

- The 4-butylphenyl group enhances lipophilicity compared to smaller substituents like 4-chlorophenyl () or pyrimidinyl-benzylpiperazine ().

- The cyclopentyl group at the α-position is shared with and , suggesting a preference for steric bulk in pharmaceutical applications.

- Introduction of a sulfanyl group () may alter redox properties or hydrogen-bonding capacity compared to purely hydrocarbon moieties.

Antimicrobial and Bioactivity Insights

Though direct data for N-(4-butylphenyl)-2-cyclopentylacetamide are absent, the cyclopentyl group’s hydrophobicity may enhance membrane penetration, a trait critical for antimicrobial or antifungal agents.

Q & A

Q. What are the established synthetic routes for N-(4-butylphenyl)-2-cyclopentylacetamide, and what key reaction conditions must be controlled?

The synthesis of structurally related cyclopentylacetamide derivatives typically involves multi-step organic reactions. For example, N-(tert-butyl)-2-cyclopentylacetamide is synthesized via nucleophilic substitution using bromo(cyclopentyl)methyl benzoate and tert-butyl isocyanide under controlled conditions . Key parameters include:

- Temperature : Reactions often proceed at reflux temperatures (e.g., 80–100°C).

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) or dichloromethane are commonly used.

- Purification : Flash column chromatography with gradients of ethyl acetate in cyclohexane (e.g., 0% → 30%) ensures purity .

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .

Q. Which spectroscopic techniques are essential for characterizing N-(4-butylphenyl)-2-cyclopentylacetamide, and what structural features do they confirm?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons in the cyclopentyl and butylphenyl groups (e.g., δ 1.34 ppm for tert-butyl protons) .

- ¹³C NMR confirms carbonyl (C=O) and quaternary carbon environments (e.g., 172.2 ppm for acetamide carbonyl) .

Q. What are the primary structural features of N-(4-butylphenyl)-2-cyclopentylacetamide that influence its physicochemical properties?

- Cyclopentyl group : Enhances lipophilicity and influences conformational flexibility .

- Butylphenyl substituent : The para-butyl chain contributes to hydrophobic interactions and may affect solubility .

- Acetamide backbone : Provides hydrogen-bonding capacity via the amide group, critical for target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when synthesizing N-(4-butylphenyl)-2-cyclopentylacetamide derivatives?

Optimization strategies include:

- Reagent stoichiometry : Excess acylating agents (e.g., acetic anhydride) improve acetylation efficiency .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization in heterocyclic derivatives .

- Workup protocols : Precipitation in cold water followed by recrystallization from ethanol enhances purity .

- Scale-up considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation during large-scale syntheses .

Q. What strategies are effective in resolving contradictory biological activity data for N-(4-butylphenyl)-2-cyclopentylacetamide across different assay systems?

- Assay standardization : Control variables like cell line viability, solvent concentration (e.g., DMSO ≤0.1%), and incubation time .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify assay-specific degradation pathways .

- Structural analogs : Compare activity trends in pyrido[1,2-a]pyrimidine derivatives to isolate pharmacophore contributions .

Q. What computational methods are suitable for predicting the binding interactions of N-(4-butylphenyl)-2-cyclopentylacetamide with biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., kinases) .

- Molecular Dynamics (MD) simulations : Assess conformational stability of the cyclopentyl group in lipid bilayers or protein pockets .

- QSAR modeling : Corrogate substituent effects (e.g., butyl chain length) with activity data from PubChem bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.